(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol
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Overview
Description
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol is a chemical compound that features a pyridine ring substituted with a difluoromethyl group, a methyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity . Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyridine-3-methanol): Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(6-Chloro-2-(difluoromethyl)-5-(trifluoromethoxy)-3-pyridinyl)methanol: Contains additional chlorine and trifluoromethoxy substituents.
Uniqueness
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-6(4-12)3-11-7(5)8(9)10/h2-3,8,12H,4H2,1H3 |
InChI Key |
SNJJAOZAFZIDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)CO |
Origin of Product |
United States |
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